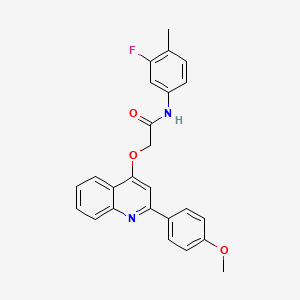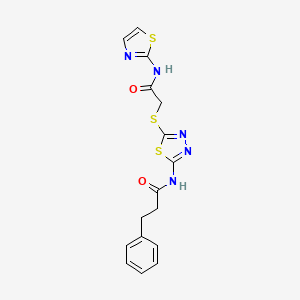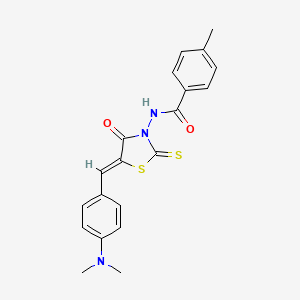
(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-Dimethylaminobenzylidene)-rhodanine” is a chemical compound with the molecular formula C₁₂H₁₂N₂OS₂ and a molar mass of 264.37 g/mol . It is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “5-(4-Dimethylaminobenzylidene)-rhodanine” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms .Physical And Chemical Properties Analysis
This compound has a melting point of 275 - 280 °C and decomposes at these temperatures . It has a bulk density of 225 kg/m3 .Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis of various thiazolidinone derivatives, highlighting methodologies for creating compounds with potential biological activities. For example, studies on the synthesis of 4-thiazolidinones containing benzothiazole moiety have shown significant interest in their anticancer activity, demonstrating the versatility and applicability of these compounds in medicinal chemistry (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Additionally, the creation and analysis of supramolecular structures of 5-arylmethylene-2-thioxothiazolidin-4-ones have provided insights into the hydrogen-bonded dimers, chains of rings, and sheets, contributing to our understanding of their chemical behavior and potential applications (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Biological Activities
The research extends to evaluating the biological activities of thiazolidinone derivatives. Investigations into their anticancer properties have identified specific compounds exhibiting activity against various cancer cell lines, highlighting the therapeutic potential of these molecules (Havrylyuk et al., 2010). Furthermore, studies on novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors have explored their potential as anticonvulsant agents, underscoring the diversity of applications within the pharmacological domain (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Antimicrobial and Anticancer Evaluation
The antimicrobial and anticancer evaluations of thiazolidin-4-one derivatives have contributed valuable information regarding their efficacy. Some compounds have demonstrated significant antimicrobial activity, while others have shown promising anticancer effects, suggesting these derivatives could serve as leads for the development of new therapeutic agents (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Safety And Hazards
properties
IUPAC Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13-4-8-15(9-5-13)18(24)21-23-19(25)17(27-20(23)26)12-14-6-10-16(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEVQHHRRNMFAB-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2365768.png)
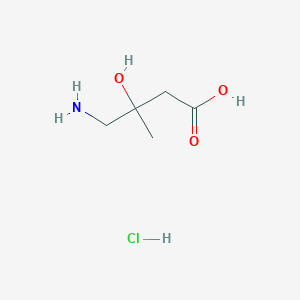

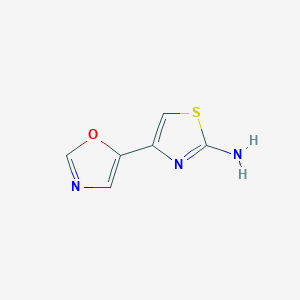
![2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2365776.png)
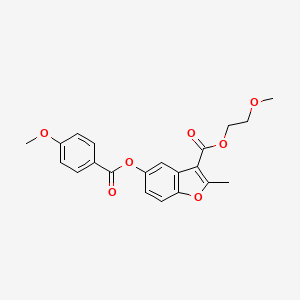
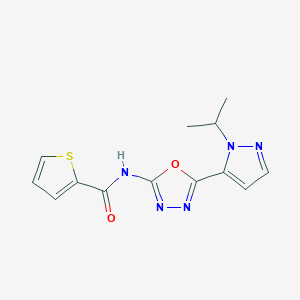
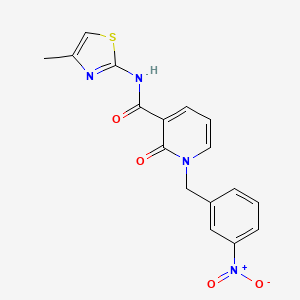
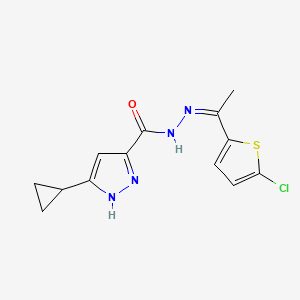

![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)
